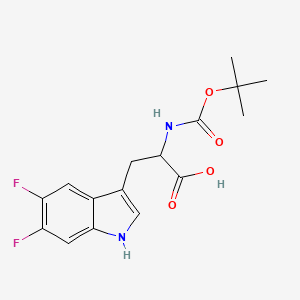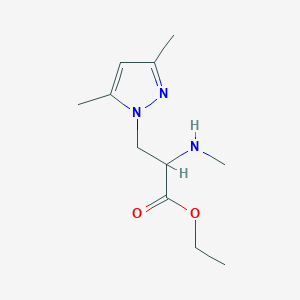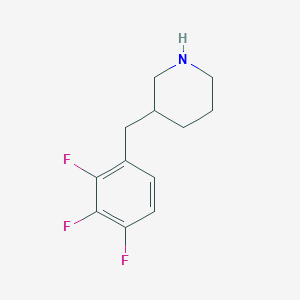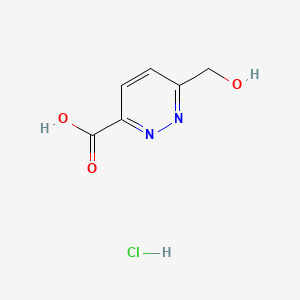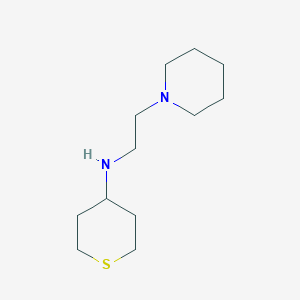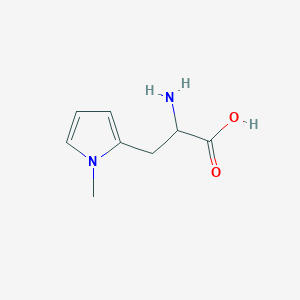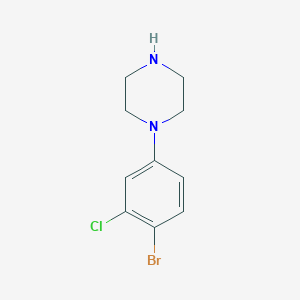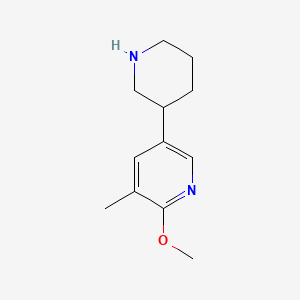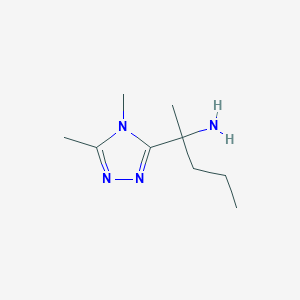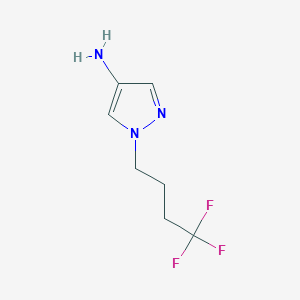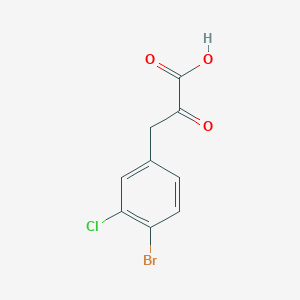
3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid: 4-Bromo-3-chlorophenylboronic acid , is a chemical compound with the molecular formula C6H5BBrClO2. It belongs to the class of boronic acids and is commonly used in research and development (R&D) activities .
Preparation Methods
Synthetic Routes:: The synthesis of 4-Bromo-3-chlorophenylboronic acid involves the following steps:
Bromination and Chlorination: Starting with 3-chlorophenylboronic acid, bromination and chlorination reactions are carried out to introduce the bromine and chlorine substituents.
Oxidation: The resulting intermediate undergoes oxidation to form the final compound.
Bromination and Chlorination: These halogenation reactions typically occur under acidic conditions using bromine and chlorine sources.
Oxidation: Oxidation can be achieved using reagents like hydrogen peroxide (HO) or other suitable oxidizing agents.
Industrial Production Methods:: Industrial-scale production of 4-Bromo-3-chlorophenylboronic acid involves optimization of the synthetic steps, purification, and quality control to ensure high purity and yield.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: The compound can undergo substitution reactions, where the bromine or chlorine atom is replaced by other functional groups.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Suzuki-Miyaura Reaction: Involves the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (e.g., DMF or toluene).
Halogenation Reactions: Bromine or chlorine sources (e.g., N-bromosuccinimide or N-chlorosuccinimide) under acidic conditions.
Major Products:: The major products formed depend on the specific reaction conditions and the substituents introduced during synthesis.
Scientific Research Applications
Organic Synthesis: 4-Bromo-3-chlorophenylboronic acid serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore in drug design.
Materials Science: It contributes to the development of functional materials and catalysts.
Mechanism of Action
The exact mechanism by which 4-Bromo-3-chlorophenylboronic acid exerts its effects depends on its specific application. It may interact with enzymes, receptors, or other biological targets.
Comparison with Similar Compounds
While 4-Bromo-3-chlorophenylboronic acid is unique due to its specific halogen substituents, similar compounds include other boronic acids and halogenated derivatives.
Properties
Molecular Formula |
C9H6BrClO3 |
|---|---|
Molecular Weight |
277.50 g/mol |
IUPAC Name |
3-(4-bromo-3-chlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrClO3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
OHGDUEDGJAFDFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


